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Compound Name: Lesogaberan hydrochloride
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An In-depth Technical Guide on Lesogaberan Hydrochloride for Non-alcoholic Steatohepatitis

Introduction

Non-alcoholic steatohepatitis (NASH) is a severe manifestation of non-alcoholic fatty liver
disease (NAFLD), characterized by hepatic steatosis, inflammation, and hepatocellular injury,
which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. With no currently
approved pharmacological treatments, there is a significant unmet medical need for effective
therapies. Computational drug repositioning has identified Lesogaberan (AZD3355), a selective
y-aminobutyric acid (GABA) type B receptor agonist previously investigated for
gastroesophageal reflux disease, as a promising candidate for NASH treatment.[1][2][3]
Preclinical studies have demonstrated its hepatoprotective, anti-inflammatory, and antifibrotic
properties.[1][2] This technical guide provides a comprehensive overview of the preclinical data
and methodologies related to the evaluation of Lesogaberan for NASH.

Mechanism of Action

Lesogaberan is a potent agonist of the GABA-B receptor, a G-protein coupled receptor.[4] The
therapeutic rationale for its use in NASH is based on its ability to modulate key pathological
pathways in activated hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver.[5]
Transcriptomic analysis of human HSCs treated with Lesogaberan revealed an impact on key
regulatory nodes, including Myc, as well as MAP and ERK kinases.[2][3] The proposed
signaling pathway suggests that Lesogaberan's activation of the GABA-B receptor on HSCs
leads to the inhibition of downstream pro-fibrotic and pro-inflammatory signaling cascades.
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Proposed signaling pathway of Lesogaberan in hepatic stellate cells.

Preclinical Data

The efficacy of Lesogaberan in NASH has been evaluated in several preclinical models,
including immortalized human hepatic stellate cells (LX-2), primary human HSCs, human
precision-cut liver slices (PCLS), and a murine model of NASH.[2]

In Vitro Efficacy

Table 1: Effect of Lesogaberan on Gene Expression in Human Hepatic Stellate Cells
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Cell Type Treatment Duration Target Gene Result
Significant
Lesogaberan
LX-2 Cells 72h oa-SMA down-
(30 nM) .
regulation[2]
Lesogaberan Significant down-
LX-2 Cells 72h o-SMA _
(100 nMm) regulation[2]
Lesogaberan (30 Significant down-
LX-2 Cells 72h COL1A1 .
nM) regulation[2]
Lesogaberan Significant down-
LX-2 Cells 72h COL1A1 .
(200 nM) regulation[2]
Primary Human Lesogaberan (30 Significant down-
72h a-SMA .
HSCs nMm) regulation[2]
Primary Human Lesogaberan (30 Significant down-
72h COL1A1 .
HSCs nM) regulation[2]
Primary Human Lesogaberan (30 Significant down-
72h TIMP1

HSCs

nM)

regulation[2]

| Primary Human HSCs | Lesogaberan (30 nM) | 72h | TGFB1 | Significant down-regulation[2] |

Table 2: Effect of Lesogaberan in Human Precision-Cut Liver Slices (PCLS)

Treatment Target Gene / Protein Result

Lesogaberan Collagenlal mRNA Down-regulated[2][3]
Lesogaberan a-SMA mRNA Down-regulated[2][3]
Lesogaberan TNF-a mRNA Down-regulated[2][3]

| Lesogaberan | Secreted Collagenlal | Down-regulated[2][3] |

In Vivo Efficacy
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A well-validated murine model that faithfully replicates the histological and transcriptomic

features of human NASH was utilized to assess the in vivo efficacy of Lesogaberan.[2]

Table 3: In Vivo Effects of Lesogaberan in a Murine NASH Model

] Obeticholic
Vehicle Lesogaberan Lesogaberan .
Parameter Acid (30
Control (10 mgl/kg) (30 mg/kg)
mglkg)
Hepatic
Collagen
Deposition (%
area)
Significant Significant Significant
Male ~1.5% ) ) )
reduction reduction reduction
Significant Significant Significant
Female ~1.25% ) ) )
reduction reduction reduction
Hepatocellular
Carcinoma
(HCC)
Development
Tumor Incidence
100% Reduced Reduced Reduced
(Male)
Tumor Incidence
50% Reduced Reduced Reduced
(Female)
Total Tumors per A5 Dose-dependent  Dose-dependent  Reduction
Mouse (Male) ' reduction reduction observed
Total Tumors per Dose-dependent  Dose-dependent  Reduction
Mouse (Female) reduction reduction observed

Note: Specific quantitative values for reduction were presented graphically in the source

publication. The table reflects the reported significant and dose-dependent reductions.[2]
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Experimental Protocols

The preclinical evaluation of Lesogaberan for NASH involved a multi-stage approach, from
computational screening to in vivo validation.
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Preclinical experimental workflow for Lesogaberan in NASH.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b10828281?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10828281?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Human Hepatic Stellate Cell Culture

o Cell Lines: The immortalized human hepatic stellate cell line LX-2 and primary human HSCs
were used.[2]

o Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM)
supplemented with 10% Fetal Bovine Serum (FBS).[2]

o Treatment: LX-2 cells were treated with either DMSO (vehicle), Lesogaberan (30 nM or 100
nM), or Sorafenib (7500 nM) as a positive control for 48 and 72 hours. Primary human HSCs
were treated with DMSO or Lesogaberan (30 nM) for 72 hours.[2]

e Analysis: Following treatment, RNA was isolated for gene expression analysis via g°PCR and
RNA-sequencing to assess changes in fibrogenic and inflammatory markers.[2]

Human Precision-Cut Liver Slices (PCLS)

e Source: PCLS were prepared from human liver tissue obtained from donors.[2]

o Treatment: Liver slices were treated with Lesogaberan to evaluate its effects on a multi-
cellular tissue environment.[2]

e Analysis: Changes in the expression of profibrotic and inflammatory genes (Collagenlal, o-
SMA, TNF-a) and the secretion of collagen were measured.[2][3]

In Vivo Murine NASH Model

e Model: The "FAT-NASH" (Fibrosis And Tumors, NASH) model was used. C57BL/6J mice
were fed a Western diet (high in fat, sucrose, and cholesterol) and administered weekly low-
dose carbon tetrachloride (CCl4) injections for 24 weeks to induce NASH with fibrosis and
HCC development.[2]

e Drug Administration: From week 13 to week 24, mice received twice-daily oral gavage of
either vehicle, Lesogaberan (10 mg/kg or 30 mg/kg), or obeticholic acid (OCA, 30 mg/kg) as
a positive control, five days a week.[2]

o Endpoints: At 24 weeks, livers were harvested for analysis.
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o Histology: Fibrosis was quantified by morphometric analysis of Sirius Red-stained liver
sections.[2]

o Gene Expression: Hepatic expression of profibrogenic genes was analyzed.[2]

o Tumor Assessment: The incidence and number of liver tumors were recorded.[2]

Discussion and Future Perspectives

The preclinical data strongly suggest that Lesogaberan hydrochloride warrants further
investigation as a therapeutic agent for NASH. Its demonstrated anti-inflammatory and
antifibrotic effects in various relevant models, including human-derived cells and tissues, are
promising.[1][2] The in vivo efficacy, which was comparable to the advanced clinical candidate
obeticholic acid, further strengthens its potential.[2]

It is noteworthy that some studies have suggested that general GABA administration may
exacerbate liver injury in certain experimental models of NASH. This highlights the importance
of targeting specific GABA receptors, in this case, the GABA-B receptor with a selective agonist
like Lesogaberan, to achieve therapeutic benefits. The distinct pharmacological profile of
Lesogaberan likely accounts for its beneficial effects compared to non-specific GABA
administration.

Future research should focus on elucidating the detailed molecular interactions downstream of
GABA-B receptor activation in HSCs to fully understand its mechanism of action. Ultimately, the
promising preclinical findings need to be validated in well-designed clinical trials to establish
the safety and efficacy of Lesogaberan in patients with NASH.[2] No clinical trials for
Lesogaberan in NASH are currently registered, representing a critical next step in its
development for this indication.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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